molecular formula C19H19N3O3 B12618179 4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one CAS No. 918664-12-7

4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one

Cat. No.: B12618179
CAS No.: 918664-12-7
M. Wt: 337.4 g/mol
InChI Key: DMBOMNHFSWVFJC-UHFFFAOYSA-N
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Description

4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one (CAS Number: 918664-12-7) is a high-purity triazine derivative of significant interest in chemical and pharmaceutical research. With a molecular formula of C 19 H 19 N 3 O 3 and a molecular weight of 337.4 g/mol, this compound serves as a valuable building block and active scaffold in various investigative applications [ 1 ]. In pharmaceutical research, triazine derivatives are explored for their potential to interact with specific biological targets. Data from pharmacological studies indicate that related triazine compounds have shown potential activity against certain cancer cell lines, suggesting this compound's utility in developing novel therapeutic agents [ 1 ]. Furthermore, structurally similar N,6-bis(aryl)-1,3,5-triazine-2,4-diamine compounds have been identified and patented as potent inhibitors of mutated IDH2 enzymes for the treatment of cancer, highlighting the relevance of this chemical class in oncology research [ 3 ]. Beyond biomedical applications, this compound is of interest in materials science. Triazine derivatives substituted with specific functional groups are known to exhibit valuable properties such as high hyperpolarizability, making them potential candidates for non-linear optics (NLO) and contributing to the development of advanced electronic and photonic materials [ 4 ]. The synthetic route for this compound typically involves a nucleophilic substitution reaction, starting from a trichloro-1,3,5-triazine core and reacting it with appropriate methoxy-substituted aryl compounds, followed by purification via chromatography to ensure high quality [ 1 ]. Please Note: This product is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, or veterinary use, or for application to humans in any form [ 1 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918664-12-7

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

4,6-bis[(4-methylphenyl)methoxy]-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C19H19N3O3/c1-13-3-7-15(8-4-13)11-24-18-20-17(23)21-19(22-18)25-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,20,21,22,23)

InChI Key

DMBOMNHFSWVFJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=NC(=NC(=O)N2)OCC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with 4-methylphenol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the 4-methylphenyl groups. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

    Reduction: Formation of partially or fully hydrogenated triazine derivatives.

    Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The methoxy groups and the triazine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The triazin-2(1H)-one scaffold is highly versatile, with substituents dictating reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Triazin-2(1H)-one Derivatives
Compound Name Substituents (Positions 4 and 6) Key Functional Groups Applications/Properties References
4,6-Bis[(4-methylphenyl)methoxy]-triazinone (4-methylphenyl)methoxy Arylalkoxy Potential synthetic intermediate -
4,6-Bis(ethylamino)-triazinone (AEEO) Ethylamino Alkylamino Atrazine degradation metabolite
4,6-Diphenyl-triazinone Phenyl Aryl Photochemical studies
4,6-Bis(octylthio)-triazinone Octylthio Alkylthio Antioxidant/Additive applications
4,6-Bis(diethylphosphono)-triazinone (HEPT) Diethylphosphono Organophosphorus Flame retardants, ligands
4,6-Bis(dimethylamino)-triazinone Dimethylamino Dialkylamino Coordination chemistry (Cu complexes)

Physicochemical Properties

  • Hydrophobicity: The (4-methylphenyl)methoxy groups enhance hydrophobicity compared to amino-substituted analogs like AEEO, making the compound less water-soluble but more compatible with organic solvents .
  • Electronic Effects: Arylalkoxy groups are electron-donating via resonance, stabilizing the triazine ring. This contrasts with electron-withdrawing groups (e.g., diethylphosphono in HEPT), which increase electrophilicity at the triazine core .
  • Thermal Stability: Phosphorus-containing triazines (e.g., HEPT derivatives) exhibit high thermal stability, suitable for flame-retardant materials, whereas aryl-substituted triazinones (e.g., diphenyl-triazinone) may decompose at lower temperatures .

Reactivity and Functional Behavior

  • Degradation Pathways: AEEO (4,6-bis(ethylamino)-triazinone) is a biodegradation intermediate of atrazine, undergoing hydrolysis to cyanuric acid via microbial enzymes (e.g., atzC) . In contrast, the (4-methylphenyl)methoxy substituents in the target compound are less susceptible to enzymatic cleavage, suggesting greater environmental persistence.
  • Acid-Catalyzed Reactions: Triazinones with alkoxy substituents (e.g., DiBOT and MonoBOT) demonstrate reactivity as O-benzylating reagents. The (4-methylphenyl)methoxy groups may similarly participate in acid-mediated alkylation, though steric hindrance from the aryl moiety could modulate reactivity .
  • Coordination Chemistry: The dimethylamino analog (4,6-bis(dimethylamino)-triazinone) forms stable Cu(II) complexes due to its tridentate NNN-pincer ligand capability . The target compound’s arylalkoxy groups, while less basic, could still act as weak ligands in metal coordination.

Biological Activity

4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one, with the CAS number 30886-10-3, is a compound belonging to the triazine family. Triazine derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H15N3O
  • Molecular Weight : 277.321 g/mol
  • Structure : The compound consists of a triazine core substituted with methoxy groups and methylphenyl groups, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its anticancer properties. Research indicates that triazine derivatives can inhibit various enzymes involved in tumorigenesis and induce apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives in cancer therapy. The mechanism often involves:

  • Enzyme Inhibition : Triazines can inhibit key enzymes that facilitate cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in malignant cells.

A review article discusses various s-triazine derivatives and their anticancer activities, emphasizing their role in inhibiting tumor growth and promoting apoptosis .

Antimicrobial Properties

Triazine compounds also exhibit antimicrobial activities against bacteria and fungi. The structural modifications in compounds like this compound enhance their ability to disrupt microbial cell membranes or inhibit metabolic pathways essential for microbial survival .

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study investigated the effects of several triazine derivatives on cancer cell lines. The results showed that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells.
    • The study concluded that these compounds could serve as lead structures for developing novel anticancer agents .
  • Antimicrobial Activity Assessment :
    • Another research project focused on testing the antimicrobial efficacy of various triazine derivatives against common pathogens. The findings indicated that certain modifications led to enhanced antibacterial activity compared to traditional antibiotics .

Data Tables

PropertyValue
CAS Number30886-10-3
Molecular FormulaC17H15N3O
Molecular Weight277.321 g/mol
Anticancer ActivitySignificant (various cell lines)
Antimicrobial ActivityEffective against several pathogens

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